N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide
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Overview
Description
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.
Methylation: The resulting thiazole derivative is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 4-position of the thiazole ring.
Etherification: The methylated thiazole is reacted with 2-hydroxyacetophenone in the presence of a base to form the methoxyphenyl derivative.
Acetylation: Finally, the methoxyphenyl derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methylthiazol-5-yl)acetamide
- N-(2-methoxyphenyl)-2-(4-chlorophenyl)acetamide
- N-(2-{[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide
Uniqueness
N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chlorophenyl and methoxyphenyl groups
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-18(25-19(21-12)14-7-9-15(20)10-8-14)11-24-17-6-4-3-5-16(17)22-13(2)23/h3-10H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSPAZCDUQUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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